3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
Description
Chemical Name: 3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride CAS Number: 412925-23-6 Molecular Formula: C₉H₉ClF₂NO₂ Molecular Weight: 241.63 g/mol Purity: ≥95% Key Features:
- Structure: A β-amino acid derivative with a 2,4-difluorophenyl substituent and a carboxylic acid group. The hydrochloride salt enhances stability and solubility in polar solvents.
- Applications: Primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRKYUVUCHBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride typically involves the use of various organic building blocks and reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may lead to the formation of nitro compounds, while reduction may yield amines .
Scientific Research Applications
®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several fluorinated β-amino acid derivatives. Key distinctions lie in substituent positions, functional groups, and stereochemistry, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Research Findings
Substituent Effects on Bioactivity :
- Fluorine atoms at the 2,4-positions (as in the main compound) optimize electronic effects for receptor binding in CNS-targeting drugs .
- Hydroxyl groups (e.g., 3-fluoro-4-hydroxyphenyl analog) enhance solubility and hydrogen-bond interactions, critical for enzyme inhibition .
- Iodine substituents (e.g., 3-iodophenyl derivative) introduce steric bulk and polarizability, useful in imaging agents or thyroid-related therapeutics .
Ester vs. Acid Derivatives: Ethyl esters (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl) exhibit higher membrane permeability due to increased lipophilicity but require hydrolysis to the active carboxylic acid form .
Stereochemical Considerations: Enantiomers like (R)- and (S)-ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl () may display divergent pharmacokinetic profiles, underscoring the need for chiral resolution in drug development.
Structural Insights: X-ray crystallography of related compounds (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) reveals hydrogen-bonded dimers in solid-state structures, influencing solubility and crystallization behavior .
Biological Activity
3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known as (3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₉F₂NO₂
- Molecular Weight : 201.16 g/mol
- SMILES : C1=CC(=C(C=C1F)F)C@HN
- InChIKey : RXNSEGYWKJUNMR-QMMMGPOBSA-N
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential anti-inflammatory effects. It is hypothesized to modulate glutamate receptors, particularly AMPA receptors, which are critical in synaptic transmission and plasticity.
Neuroprotective Effects
Research indicates that compounds structurally similar to 3-amino-3-(2,4-difluorophenyl)propanoic acid may exhibit neuroprotective properties by reducing excitotoxicity associated with glutamate signaling. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Biological Activity Data
| Activity Type | Tested Concentration | Effect Observed |
|---|---|---|
| Neuroprotection | 10 µM | Reduced caspase-3 cleavage |
| Antioxidant Activity | Varies | Scavenging of free radicals |
| Anti-inflammatory | 100 µg/mL | Decreased cytokine release |
Case Studies
-
Neuroprotective Study :
- In a study exploring the effects of various amino acids on neuronal cultures exposed to glutamate, this compound demonstrated significant reduction in neuronal death compared to control groups. The mechanism was linked to the inhibition of caspase-3 activation, a key mediator in apoptosis.
-
Anti-inflammatory Research :
- A study evaluating the anti-inflammatory properties of various amino acids found that this compound reduced the release of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Research Findings
Recent literature highlights the synthesis and biological evaluation of this compound alongside similar derivatives. Notably:
- Synthesis Methods : Various synthetic routes have been explored for creating derivatives with enhanced biological activity.
- Comparative Studies : Other compounds with similar structures were tested for their antibacterial and antifungal properties, providing a benchmark for evaluating the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
